5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Properties
The compound 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (molecular formula: C₁₁H₂₁N₃S) belongs to the 1,2,4-triazole family, characterized by a five-membered heterocyclic core with three nitrogen atoms. The substituents at positions 4 and 5—propan-2-yl (isopropyl) and 2-methylbutan-2-yl (tert-pentyl), respectively—impart steric bulk and enhanced lipophilicity. The thiol (-SH) group at position 3 enables hydrogen bonding and redox reactivity, making it a versatile scaffold for medicinal and agrochemical applications .
For example, BenchChem reports similar methods for 5-(2-methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, involving cyclization in ethanol or acetonitrile with p-toluenesulfonic acid catalysis .
Properties
Molecular Formula |
C10H19N3S |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H19N3S/c1-6-10(4,5)8-11-12-9(14)13(8)7(2)3/h7H,6H2,1-5H3,(H,12,14) |
InChI Key |
GOTIMBBENMCCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NNC(=S)N1C(C)C |
Origin of Product |
United States |
Biological Activity
5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
The molecular formula of 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 199.32 g/mol. Its structure features a triazole ring and a thiol group, which are critical for its biological activity.
Anticancer Activity
- Mechanism of Action : The 1,2,4-triazole scaffold is known for its ability to interact with various biological receptors. The presence of the thiol group enhances its potential as a hydrogen bond donor and acceptor, which can improve binding affinity to target proteins involved in cancer progression .
-
Cytotoxicity Studies : Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compounds similar to 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol have shown effective inhibition against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
- In vitro assays indicated that certain triazole derivatives possess lower EC50 values against cancer cells compared to normal fibroblasts, suggesting selective toxicity towards malignant cells .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound exhibits moderate antibacterial activity against a range of microorganisms. For instance, triazole-thiol derivatives have been reported to show effectiveness against both gram-positive and gram-negative bacteria .
- Mechanistic Insights : The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with essential metabolic pathways. The thiol group may play a role in redox reactions crucial for microbial survival .
Case Studies and Research Findings
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Significant cytotoxicity against melanoma | IGR39 | 6.2 µM |
| Study 2 | Selective toxicity towards breast cancer cells | MDA-MB-231 | 9.7 µM |
| Study 3 | Moderate antibacterial activity observed | Various strains | Varies |
Notable Research Highlights
- Combination Therapies : Some studies suggest that combining triazole derivatives with existing chemotherapeutic agents may enhance overall efficacy and reduce side effects by allowing lower doses of traditional drugs .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and inflammation pathways, suggesting its potential as a lead compound for drug development .
Future Directions
Given the promising biological activities observed in various studies, further research is warranted to explore the following avenues:
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of 5-(2-methylbutan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol.
- Structural Optimization : Modifying the chemical structure to enhance selectivity and reduce toxicity while maintaining high efficacy against target cells.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic applications in oncology and infectious diseases.
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides or diethyl bromoacetate:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| S-Alkylation | KOH/DMF, 60°C, 12 h | S-Ethyl derivative | 80–85% |
| Alkylation with bromides | Cs₂CO₃/DMF, rt | 3-((2,2-diethoxyethyl)thio) derivative | 84% |
Mechanism : The thiolate anion (S⁻) attacks electrophilic carbons in alkyl halides, forming stable thioether bonds .
Oxidation Reactions
Controlled oxidation converts the thiol group into disulfides or sulfonic acids:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | HCl, 50°C, 4 h | Disulfide dimer | 75% |
| KMnO₄ | Acidic aqueous, 70°C | Sulfonic acid | 68% |
Application : Disulfides are critical in corrosion inhibition and polymer chemistry.
Complexation with Metal Ions
The thiol group coordinates with transition metals to form stable complexes:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| CuSO₄·5H₂O | EtOH/H₂O, rt | [Cu(L)₂]·2H₂O | 12.3 |
| ZnSO₄ | Aqueous, pH 7 | [Zn(L)(H₂O)₂] | 9.8 |
Mechanism : Bidentate coordination via sulfur and adjacent nitrogen atoms enhances complex stability .
Nucleophilic Substitution
The triazole ring participates in substitution reactions with amines or hydrazines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | DMF, reflux, 8 h | 3-hydrazino derivative | 74% |
| Phenylhydrazine | AcOH, reflux | 1-phenyl-1H-pyrazole | 78% |
Note : These reactions retain the triazole core while introducing functional groups for further derivatization .
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Comparison of Key Triazole-3-thiol Derivatives
| Compound Name | Molecular Formula | Substituents (Position 4, 5) | Key Properties | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₁N₃S | 4: Propan-2-yl; 5: 2-Methylbutan-2-yl | High lipophilicity, moderate solubility | Antifungal, antimicrobial (predicted) |
| 5-Cyclobutyl-4-(propan-2-yl)-4H-... | C₉H₁₅N₃S | 4: Propan-2-yl; 5: Cyclobutyl | Lower lipophilicity, increased rigidity | Antifungal |
| 4-Ethyl-5-(2-methoxypropan-2-yl)-4H-... | C₉H₁₆N₃OS | 4: Ethyl; 5: 2-Methoxypropan-2-yl | Enhanced solubility, metabolic stability | Antimicrobial, enzyme inhibition |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₃S | 4: H; 5: Phenyl | Aromatic interactions, low solubility | Broad-spectrum antimicrobial |
| 5-(Trifluoromethyl)-4-(propan-2-yl)-4H-... | C₇H₁₁F₃N₃S | 4: Propan-2-yl; 5: CF₃ | High electronegativity, strong H-bonding | Antiviral, enzyme inhibition |
Key Differences and Uniqueness
- Lipophilicity and Solubility : The 2-methylbutan-2-yl group in the target compound confers higher lipophilicity compared to cyclobutyl () or methoxypropan-2-yl () substituents. This enhances membrane permeability but may reduce aqueous solubility .
- For instance, 5-(trifluoromethyl)-4-(propan-2-yl)-4H-...
Antifungal and Antimicrobial Potential
Triazole-3-thiol derivatives are widely studied for their ability to inhibit fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase). The target compound’s tert-pentyl group may enhance binding to hydrophobic enzyme pockets, similar to fluconazole analogues .
Structural Characterization
Crystallographic studies using SHELX software () are critical for confirming the stereochemistry of asymmetric carbons in the 2-methylbutan-2-yl group. This ensures accurate structure-activity relationship (SAR) analyses .
Q & A
Basic Question
- Solubility : Bulky alkyl groups (e.g., 2-methylbutan-2-yl) enhance organic solvent solubility (e.g., DCM, ethanol) but reduce water solubility due to hydrophobicity .
- Color Variations : Amorphous solids may appear brown, white, or yellow due to:
- Oxidation : Thiol oxidation to disulfides can darken color.
- Crystallinity : Recrystallization from ethanol improves purity and alters morphology .
How can researchers resolve contradictions in solubility data across studies?
Advanced Question
Discrepancies may arise from:
- Purity : Impurities (e.g., unreacted starting materials) alter solubility. Validate via TLC or HPLC .
- Crystallographic Form : Polymorphs (different crystal structures) exhibit distinct solubility. Use X-ray diffraction to identify forms .
- Experimental Conditions : Temperature and solvent ratios (e.g., ethanol/water mixtures) should be standardized. Replicate studies under controlled conditions .
What computational approaches predict this compound’s reactivity and electronic properties?
Advanced Question
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize bioactivity. Compare docking scores with known inhibitors .
- ADME Analysis : Predict pharmacokinetics (e.g., logP for lipophilicity) using software like SwissADME .
How can synthesis yield and purity be optimized for this compound?
Advanced Question
- Alkylation Optimization : Use excess alkylating agents (e.g., bromoalkanes) and extended reaction times (2+ hours) to improve substitution efficiency .
- Purification : Gradient recrystallization (e.g., ethanol → hexane) removes byproducts. Monitor via LC-MS .
- Catalysis : Acidic conditions (dry HCl) accelerate cyclization but require strict moisture control to prevent hydrolysis .
How does X-ray crystallography aid in structural analysis?
Advanced Question
Single-crystal X-ray diffraction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
